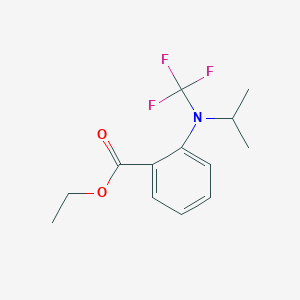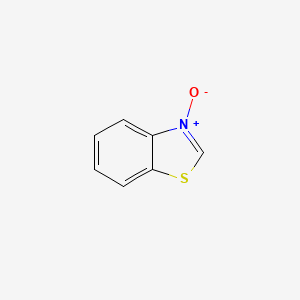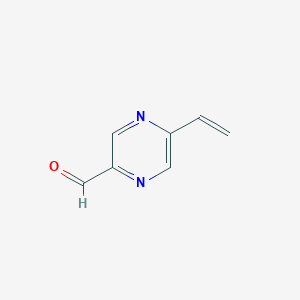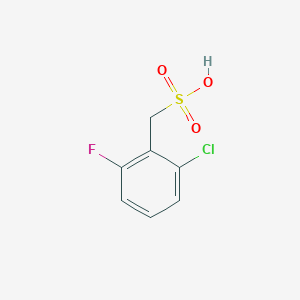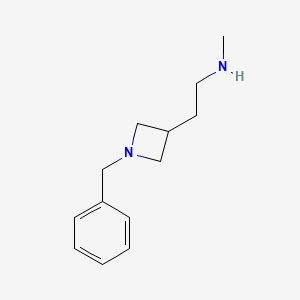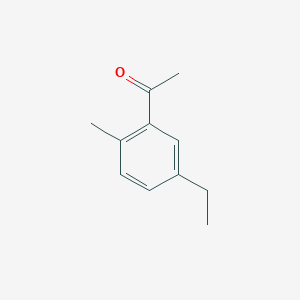
Ethanone, 1-(5-ethyl-2-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-(5-ethyl-2-methylphenyl)- is an organic compound belonging to the class of aromatic ketones It is characterized by the presence of an ethanone group attached to a substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(5-ethyl-2-methylphenyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve refluxing the reactants in a suitable solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of Ethanone, 1-(5-ethyl-2-methylphenyl)- often involves large-scale Friedel-Crafts acylation processes. The reaction is carried out in continuous flow reactors to ensure efficient mixing and heat transfer. The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
Ethanone, 1-(5-ethyl-2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
科学的研究の応用
Ethanone, 1-(5-ethyl-2-methylphenyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of Ethanone, 1-(5-ethyl-2-methylphenyl)- involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.
類似化合物との比較
Similar Compounds
Ethanone, 1-(2-methylphenyl)-:
Ethanone, 1-(4-methylphenyl)-:
Ethanone, 1-(2-hydroxy-5-methylphenyl)-: This compound has a hydroxyl group at the ortho position and a methyl group at the meta position.
Uniqueness
Ethanone, 1-(5-ethyl-2-methylphenyl)- is unique due to the presence of both an ethyl and a methyl group on the phenyl ring, which can influence its reactivity and physical properties.
特性
CAS番号 |
40920-52-3 |
|---|---|
分子式 |
C11H14O |
分子量 |
162.23 g/mol |
IUPAC名 |
1-(5-ethyl-2-methylphenyl)ethanone |
InChI |
InChI=1S/C11H14O/c1-4-10-6-5-8(2)11(7-10)9(3)12/h5-7H,4H2,1-3H3 |
InChIキー |
TWJILFBDZKFYPT-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


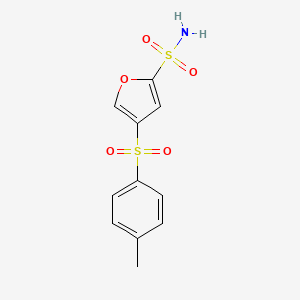
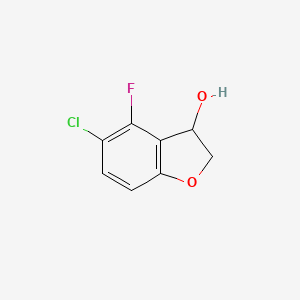
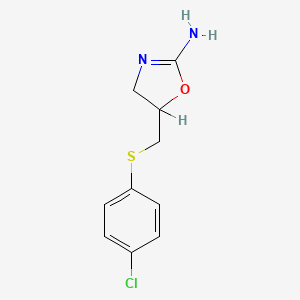
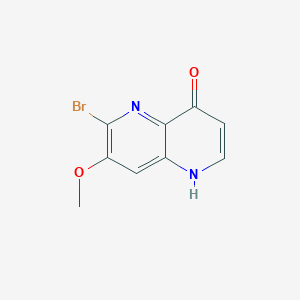
![Ethyl 4-({[tert-butyl(dimethyl)silyl]oxy}methyl)-2-chloro-1,3-thiazole-5-carboxylate](/img/structure/B13966573.png)
![2-Amino-3-methyl-1-(1,6-diazaspiro[3.4]octan-6-yl)butan-1-one](/img/structure/B13966585.png)
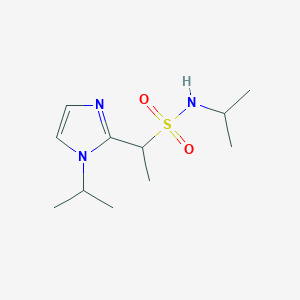
![Dispiro[2.0.4~4~.1~3~]nonane-9-carbonyl chloride](/img/structure/B13966591.png)
